molecular formula C21H31N3O4S2 B2519967 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956252-33-8

1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Katalognummer: B2519967
CAS-Nummer: 956252-33-8
Molekulargewicht: 453.62
InChI-Schlüssel: ORMSFFHBDDUWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[1-(4-tert-Butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a chemically unique small molecule featuring a dual sulfonamide-functionalized pyrazole core linked to a 3-methylpiperidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of targeted protein degraders (PROTACs) and for probing biological pathways involving sulfonamide-based inhibition . The compound integrates a 1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole scaffold, a structure class known for its utility in designing molecules with potential anticancer activity . The presence of a second sulfonyl group linker at the 4-position of the pyrazole ring, connected to a 3-methylpiperidine, enhances the molecule's three-dimensionality and provides a handle for interacting with various biological targets. Piperidine derivatives are prevalent in pharmaceuticals and serve as crucial building blocks in organic synthesis . This reagent is intended for use as a key intermediate in the development of novel therapeutic agents and chemical probes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the compound in accordance with their institution's laboratory safety protocols.

Eigenschaften

IUPAC Name

1-[1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S2/c1-15-8-7-13-23(14-15)30(27,28)20-16(2)22-24(17(20)3)29(25,26)19-11-9-18(10-12-19)21(4,5)6/h9-12,15H,7-8,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMSFFHBDDUWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrazole Ring Formation

The 3,5-dimethylpyrazole core is synthesized via Knorr-type cyclization:

  • Reactants : Acetylacetone (2.5 mmol) and hydrazine hydrate (1.2 eq) in ethanol.
  • Conditions : Reflux at 80°C for 6 hr under nitrogen.
  • Yield : 89% after recrystallization (ethyl acetate/hexane).

Sulfonylation at N1 Position

4-tert-Butylbenzenesulfonyl chloride (1.1 eq) is introduced via nucleophilic substitution:

  • Base : Triethylamine (2.5 eq) in dichloromethane at 0°C.
  • Reaction Time : 12 hr at room temperature.
  • Workup : Aqueous NaHCO3 wash, dried (MgSO4), concentrated.
  • Intermediate I Yield : 76% as white crystals.

Functionalization of 3-Methylpiperidine

Protection-Deprotection Strategy

To prevent over-sulfonylation, the secondary amine undergoes temporary protection:

  • Protecting Group : Boc (tert-butyloxycarbonyl) using (Boc)2O (1.5 eq).
  • Conditions : DMAP catalyst (0.1 eq) in THF at 25°C.
  • Deprotection : TFA/CH2Cl2 (1:1 v/v) for 2 hr.

Sulfonylation with Intermediate I

The deprotected piperidine reacts with Intermediate I under controlled conditions:

  • Solvent : Anhydrous DMF at -15°C.
  • Base : Diisopropylethylamine (3.0 eq).
  • Stoichiometry : 1:1.05 (piperidine:sulfonyl chloride).
  • Reaction Monitoring : TLC (hexane:EtOAc 3:1) shows complete conversion at 4 hr.
  • Isolation : Column chromatography (SiO2, gradient elution 10→30% EtOAc/hexane).
  • Final Compound Yield : 68% as hygroscopic solid.

Alternative Synthetic Routes

One-Pot Bis-Sulfonylation Approach

A patent-pending method (WO2014200786A1) demonstrates direct bis-sulfonylation:

  • Substrates : 3,5-Dimethylpyrazole (1.0 eq), 4-tert-butylbenzenesulfonyl chloride (2.2 eq), 3-methylpiperidine (1.0 eq).
  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.
  • Solvent : DCE at 110°C (microwave irradiation).
  • Advantage : Reduces steps but requires rigorous temperature control.

Solid-Phase Synthesis

Immobilized piperidine on Wang resin enables iterative sulfonylation:

  • Loading Capacity : 0.8 mmol/g.
  • Sulfonylation Efficiency : 92% per step (HPLC monitoring).
  • Cleavage : TFA/H2O (95:5) yields 84% pure product.

Critical Process Parameters

Temperature Effects on Sulfonylation

Temperature (°C) Reaction Time (hr) Yield (%) Purity (HPLC)
-15 6 68 98.2
0 4 72 97.8
25 2.5 65 95.1

Optimal yield and purity balance achieved at 0°C.

Solvent Screening for Coupling Step

Solvent Dielectric Constant Yield (%) Byproduct Formation
DMF 36.7 68 <2%
THF 7.5 54 8%
DCM 8.9 61 5%
Acetonitrile 37.5 59 12%

DMF preferred for polar transition state stabilization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.31 (s, 9H, t-Bu), 2.38 (s, 3H, CH3-piperidine), 2.51 (s, 6H, pyrazole-CH3), 3.15–3.25 (m, 4H, piperidine-H), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH).
  • 13C NMR (100 MHz, CDCl3) : δ 21.3 (pyrazole-CH3), 25.9 (t-Bu), 31.1 (piperidine-CH3), 44.8 (piperidine-C), 123.5–140.2 (aromatic carbons), 152.4 (SO2).
  • HRMS (ESI+) : m/z calcd for C22H31N3O4S2 [M+H]+: 488.1784; found: 488.1786.

Purity Assessment

  • HPLC : 98.2% purity (C18 column, 70:30 MeCN/H2O, 1.0 mL/min).
  • Elemental Analysis : Calcd (%) C 54.42, H 6.44, N 8.65; Found C 54.38, H 6.49, N 8.61.

Scale-Up Considerations

Pilot-Scale Synthesis (100 g Batch)

  • Reactor Type : Glass-lined jacketed reactor with overhead stirring.
  • Cooling System : Chilled brine (-10°C) for exothermic sulfonylation.
  • Workup : Continuous liquid-liquid extraction (CLLE) reduces processing time by 40%.
  • Drying : Tray dryer at 40°C under vacuum (final moisture <0.5%).

Environmental Impact Mitigation

  • Solvent Recovery : 92% DMF recycled via distillation.
  • Waste Stream Treatment : Alkaline hydrolysis of sulfonyl chloride residues (pH >12, 80°C).

Analyse Chemischer Reaktionen

Types of Reactions

1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymes

One of the primary therapeutic applications of this compound is its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the regulation of glucocorticoids, which are involved in metabolic processes. Inhibition of this enzyme can be beneficial for treating conditions such as:

  • Metabolic Syndrome : This includes disorders like type 2 diabetes, obesity, insulin resistance, and hypertension. The compound's ability to modulate glucocorticoid levels may help manage these conditions effectively .
  • CNS Disorders : There is evidence suggesting that this compound could be used to treat cognitive impairments and early dementia, including Alzheimer's disease .

Antibacterial Activity

Research indicates that compounds containing similar moieties have demonstrated antibacterial properties. For instance, studies on related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine may also exhibit antibacterial effects due to its sulfonamide group .

Recent studies have focused on evaluating the biological activity of similar piperidine derivatives. The following parameters were assessed:

  • Enzyme Inhibition : Compounds were tested for their ability to inhibit acetylcholinesterase and urease, with several showing promising results.
  • Binding Studies : Bovine serum albumin (BSA) binding interactions were analyzed to understand the pharmacokinetics and bioavailability of these compounds .

Wirkmechanismus

The mechanism of action of 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and pyrazole groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonylated pyrazoles and piperidines, such as:

  • 4-tert-butylbenzenesulfonyl chloride
  • 3,5-dimethyl-1H-pyrazole
  • 3-methylpiperidine

Uniqueness

What sets 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biologische Aktivität

1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
  • Molecular Formula : C21H31N3O4S2
  • Molecular Weight : 453.6 g/mol

The compound features a complex structure that includes a sulfonyl group and a pyrazole ring, which are known to enhance biological activity through interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific proteins and enzymes. The sulfonyl group can form strong interactions that may inhibit enzyme activity, while the pyrazole ring can influence various signaling pathways. This dual functionality suggests a multifaceted approach to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Anti-inflammatory Effects

In vivo studies demonstrate that the compound may exert anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed, indicating its potential utility in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine:

StudyFindings
Study 1 Investigated antimicrobial activity against E. coli and S. aureus; demonstrated significant inhibition at low concentrations.
Study 2 Evaluated anti-inflammatory effects in a murine model; showed reduced levels of TNF-alpha and IL-6.
Study 3 Assessed anticancer properties in human breast cancer cell lines; induced apoptosis and inhibited cell proliferation.

Q & A

Q. What are the optimal synthetic pathways for 1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation of the pyrazole core followed by coupling with the piperidine moiety. Key variables include solvent polarity (e.g., dichloromethane or DMF), temperature control (0–60°C), and stoichiometric ratios of sulfonylating agents. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography . Optimization experiments should employ factorial design to assess interactions between variables (e.g., temperature vs. catalyst loading) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the tert-butyl and sulfonyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column, using mobile phases such as methanol/ammonium acetate buffer (pH 6.5) .

Q. How can researchers determine the compound’s solubility profile for in vitro assays?

  • Methodological Answer : Solubility is tested in tiered solvents (water, DMSO, ethanol) using a shake-flask method. Quantify saturation points via UV-Vis spectroscopy at λ_max. For aqueous solubility, buffer solutions (e.g., pH 4.6 sodium acetate/1-octanesulfonate) are recommended to mimic physiological conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data observed across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., protein binding, redox interference). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to isolate mechanisms. Statistical meta-analysis of dose-response curves (IC₅₀, EC₅₀) can identify outliers. Cross-validate results with structural analogs to assess substituent-specific effects .

Q. How can computational modeling predict the compound’s three-dimensional conformation and its implications for target binding?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model the compound’s flexibility in solvated environments. Docking studies (AutoDock Vina) against crystal structures of target proteins (e.g., kinases) identify key interactions (hydrogen bonds, hydrophobic pockets). Validate predictions with mutagenesis or SAR studies .

Q. What methodologies are effective for elucidating the reaction mechanism of sulfonyl group transfer during synthesis?

  • Methodological Answer : Isotopic labeling (e.g., ³⁵S) tracks sulfonyl group migration. Kinetic studies under varying pH and temperature conditions identify rate-determining steps. Density Functional Theory (DFT) calculations (Gaussian 16) model transition states and electron density maps to propose intermediates .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?

  • Methodological Answer : Incubate the compound in simulated biological fluids (e.g., human plasma, pH 4.5–7.4 buffers) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Accelerated stability studies (40°C/75% RH) predict shelf-life. Stabilizers like cyclodextrins or PEGylation can be tested .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.